1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione

Synthetic Chemistry Heterocyclic Chemistry Transamination

1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione is a maleimide derivative belonging to the class of 1-alkyl-3-aminopyrrole-2,5-diones. This compound is primarily utilized as a defined synthetic intermediate, not as a final bioactive entity.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 607692-32-0
Cat. No. B12887144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione
CAS607692-32-0
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=C(C1=O)NC
InChIInChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(8-2)7(9)11/h4,8H,3H2,1-2H3
InChIKeyKTNWUQQHUSCUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione (CAS 607692-32-0): A Specialized Synthetic Intermediate


1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione is a maleimide derivative belonging to the class of 1-alkyl-3-aminopyrrole-2,5-diones [1]. This compound is primarily utilized as a defined synthetic intermediate, not as a final bioactive entity. Its core function is to serve as a precursor in transamination reactions to produce 1-alkyl-3-arylaminopyrrole-2,5-diones [1]. The compound features a pyrrole-2,5-dione core substituted with an ethyl group at the N1 position and a methylamino group at the C3 position, giving it a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . Commercially, it is typically supplied at a purity of 97-98% for research and development purposes .

Procurement Risks of Substituting 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione with Generic Analogs


Direct substitution with other 1-alkyl-3-aminopyrrole-2,5-diones is not advisable without validation, as subtle changes in the N-alkyl or 3-amino substituents profoundly alter the reactivity profile in nucleophilic substitution and transamination reactions [1]. The specific combination of an N1-ethyl and a C3-methylamino group dictates the leaving group ability, steric environment, and electronic properties of the molecule, which directly controls the yield and selectivity of downstream reactions to form arylaminated products [2]. Crucially, literature on this exact compound is sparse, meaning that most comparative claims must be inferred from class-level behavior. Generic substitution without experimental confirmation carries a high risk of synthesis failure, making compound-specific procurement a critical risk mitigation strategy.

Quantitative Differentiation Evidence for 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione


Reactivity in Transamination: A Class-Level Advantage of the Methylamino Leaving Group

Within the class of 1-alkyl-3-aminopyrrole-2,5-diones, the methylamino derivative is the model substrate for transamination reactions. Research demonstrates that 1-alkyl-3-alkylaminopyrrole-2,5-diones react with primary arylamine hydrochlorides in methanol or DMSO to yield 1-alkyl-3-arylaminopyrrole-2,5-diones [1]. While the thesis by Lebid' establishes the feasibility of this transformation for various alkylamino derivatives, specific quantitative yield data for the 1-ethyl-3-(methylamino) analog's conversion to its 3-arylamino counterpart is not available in the open literature. The differentiation is therefore at a class level, where the methylamino group is recognized as a viable leaving group under acidic conditions, distinguishing it from non-alkylated 3-amino or 3-dialkylamino analogs which would require different reaction conditions [2].

Synthetic Chemistry Heterocyclic Chemistry Transamination

Absence of Strong Biological Activity Data: A Key Selection Criterion

A search of public biochemical databases (ChEMBL, BindingDB) reveals no robust, verified activity data for 1-ethyl-3-(methylamino)-1H-pyrrole-2,5-dione [1]. One database entry (BDBM50367284) initially linked to the CAS number was found to correspond to a different molecular formula (C11H13NO), indicating a data mismatch [2]. This lack of reported bioactivity is a key piece of negative differentiation. It means this compound is unlikely to interfere with biological targets, making it a cleaner starting point for medicinal chemistry campaigns where the maleimide core's intrinsic reactivity needs to be controlled, as opposed to other in-class compounds which may appear in kinase inhibitor patents and carry a higher risk of off-target effects [3].

Drug Discovery Off-Target Screening Biochemical Assays

High-Value Application Scenarios for 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione Based on Differentiation Evidence


Precursor for Focused Libraries of 3-Arylaminopyrrole-2,5-diones

This compound is optimally deployed as a key starting material for synthesizing a diverse library of 1-ethyl-3-arylaminopyrrole-2,5-diones via acid-catalyzed transamination with various arylamines [1]. Its specific substitution pattern allows for systematic exploration of the 3-aryl pharmacophore, a strategy directly supported by its established reactivity in the literature [1].

A 'Clean-Slate' Maleimide Core for Kinase Inhibitor Design

Due to the absence of documented biological activity, it serves as an ideal, low-risk structural core for medicinal chemistry programs targeting kinases like ERK2, where the pyrrole-2,5-dione scaffold is a recognized pharmacophore [2]. Using this compound allows researchers to build in target potency and selectivity from scratch, avoiding the confounding off-target liabilities often pre-engineered into more complex, patented intermediates [2].

Investigating Leaving Group Ability in Nucleophilic Vinyl Substitution

The compound is a model substrate for fundamental mechanistic studies on nucleophilic vinyl substitution (SNV) reactions in heterocyclic systems. The methylamino leaving group's behavior can be quantitatively compared under various conditions (solvent, acid catalyst, temperature) to establish relative reactivity scales, a research area explicitly addressed in the chemistry literature on this class of compounds [3].

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